

Structural Analysis of 7-Oxozeaenol: A Technical Guide

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A Note on Stereoisomers: The Predominance of (5Z)-7-Oxozeaenol in Scientific Literature

This technical guide focuses on the structural analysis and biological activity of 7-Oxozeaenol. It is critical to note that the vast majority of published research centers on the (5Z)-7-Oxozeaenol isomer due to its potent and selective inhibitory activity against Transforming Growth Factor-β-activated Kinase 1 (TAK1). Consequently, detailed structural data, experimental protocols, and pathway analyses for the **(5E)-7-Oxozeaenol** isomer are not readily available in the current body of scientific literature. While the (5E) isomer has been mentioned in comparative studies, these analyses suggest it possesses significantly lower biological activity.

This guide will provide a comprehensive overview of the well-documented (5Z)-7-Oxozeaenol, covering its structural characterization, mechanism of action, and its impact on cellular signaling pathways.

Core Structural and Physicochemical Properties of (5Z)-7-Oxozeaenol

(5Z)-7-Oxozeaenol is a resorcylic acid lactone of fungal origin.[1] Its chemical structure is characterized by a 14-membered macrocyclic ring fused to a resorcylic acid moiety.



Property	Data	Reference
Molecular Formula	C19H22O7	[2]
Molecular Weight	362.37 g/mol	[3]
CAS Number	253863-19-3	[2]
Synonyms	FR148083, L-783,279, LL-Z 1640-2	[2]
Appearance	Solid	[2]
Solubility	Soluble in DMSO	[3]

Spectroscopic and Crystallographic Analysis

The definitive structure of (5Z)-7-Oxozeaenol and its covalent interaction with target proteins have been elucidated through various analytical techniques, most notably X-ray crystallography and mass spectrometry.[4][5]

Spectroscopic Data

While a complete set of spectroscopic data for isolated (5Z)-7-Oxozeaenol is not compiled in a single source, data for derivatives and related compounds have been published. For instance, the 13C NMR and HRMS data for a bromo-derivative of (5Z)-7-oxozeaenol have been reported.[6]

Note: The following data is for (3S,5Z,8S,9S,11E)-15-Bromo-8,9,16-trihydroxy-14-methoxy-3-methyl-3,4,9,10-tetrahydro-1H-benzo[c][6]oxacyclotetradecine-1,7(8H)-dione, a derivative of (5Z)-7-oxozeaenol.

Spectroscopic Data	Values
13 C NMR (100 MHz, CDCl ₃) δ	207.6, 171.2, 164.3, 164.1, 143.7, 135.7, 125.7, 107.5, 105.1, 99.8, 77.7, 76.2, 73.6, 72.4, 55.5, 46.2, 37.2, 33.3, 21.7
HRMS (ESI, m/z)	Calculated for C ₁₉ H ₂₃ O ₇ [M+H] ⁺ : 363.1438; Found: 363.1433



X-ray Crystallography

X-ray crystallography has been instrumental in revealing the precise mechanism of action of (5Z)-7-Oxozeaenol. Studies have shown that it forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of its primary target, TAK1.[4][5] This irreversible binding explains its potent and sustained inhibitory effect.[4] Similar crystallographic studies have also elucidated its binding to another kinase, MAP2K7, where it surprisingly binds to a different cysteine residue than in TAK1, highlighting a degree of plasticity in its covalent interactions.[7]

Biological Activity and Mechanism of Action

(5Z)-7-Oxozeaenol is a highly potent and selective inhibitor of TAK1, a key kinase in the MAP3K family that plays a crucial role in inflammatory and cancer signaling pathways.[1][8]

Kinase Inhibitory Activity

(5Z)-7-Oxozeaenol exhibits potent inhibitory activity against TAK1 and, to a lesser extent, other kinases.

Target Kinase	IC ₅₀ (nM)	Reference
TAK1	8.1	[2]
MEK1	411	[9]
MEKK1	268	[2]
VEGF-R2	52	[9]
NF-κB activity (in HEK293 cells)	83	[2]

Mechanism of Action: Covalent Inhibition of TAK1

(5Z)-7-Oxozeaenol acts as an irreversible inhibitor of TAK1.[4] X-ray crystallography and mass spectrometry have confirmed that it forms a covalent complex with TAK1.[4][5] This covalent bond is formed via a Michael addition reaction between the α,β -unsaturated ketone in the macrocyclic ring of (5Z)-7-Oxozeaenol and the thiol group of a cysteine residue in the ATP-



binding site of TAK1.[4] This irreversible binding inhibits both the kinase and the intrinsic ATPase activity of TAK1.[4]

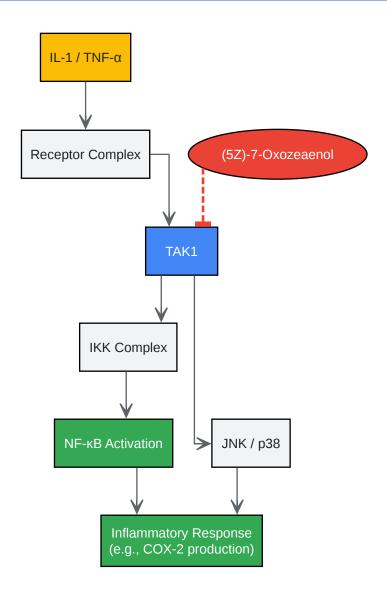
Signaling Pathway Modulation

By inhibiting TAK1, (5Z)-7-Oxozeaenol effectively blocks downstream signaling cascades that are critical for inflammatory responses and cell survival.

Inhibition of Pro-inflammatory Signaling

TAK1 is a central mediator in the signaling pathways initiated by pro-inflammatory cytokines such as IL-1 and TNF-α.[1] (5Z)-7-Oxozeaenol's inhibition of TAK1 prevents the activation of downstream targets including the IκB kinase (IKK) complex and the MAP kinases JNK and p38. [1] This blockade ultimately leads to the suppression of the transcription factor NF-κB and reduced production of inflammatory mediators like cyclooxygenase-2 (COX-2).[1]





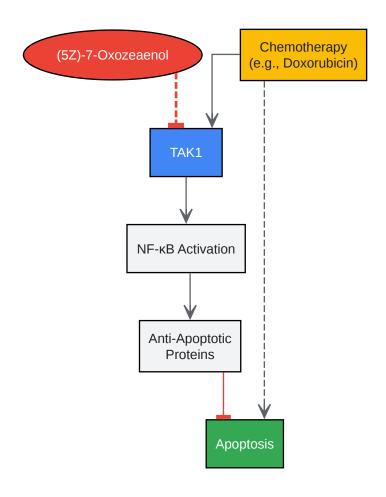
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Figure 1. Inhibition of the TAK1-mediated pro-inflammatory signaling pathway by (5Z)-7-Oxozeaenol.

Sensitization of Cancer Cells to Apoptosis

In various cancer cell lines, the TAK1-NF-kB signaling axis promotes cell survival and contributes to chemoresistance.[10] By inhibiting this pathway, (5Z)-7-Oxozeaenol can sensitize cancer cells to apoptosis induced by chemotherapeutic agents like doxorubicin or TRAIL (TNF-related apoptosis-inducing ligand).[10][11]





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Figure 2. Mechanism of chemosensitization by (5Z)-7-Oxozeaenol through inhibition of the TAK1/NF-kB survival pathway.

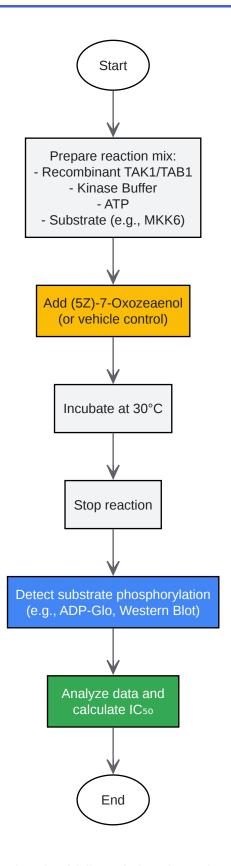
Experimental Protocols

Detailed experimental protocols for the use of (5Z)-7-Oxozeaenol are often specific to the assay and cell line. However, general methodologies can be outlined based on published studies.

In Vitro Kinase Assay for TAK1 Inhibition

This protocol provides a general workflow for assessing the inhibitory activity of (5Z)-7-Oxozeaenol against TAK1.





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Figure 3. General workflow for an in vitro TAK1 kinase inhibition assay.



Methodology:

- Reaction Setup: In a microplate, combine recombinant TAK1/TAB1 enzyme, a suitable kinase buffer, a specific substrate (e.g., inactive MKK6), and ATP.
- Inhibitor Addition: Add varying concentrations of (5Z)-7-Oxozeaenol (typically dissolved in DMSO) or a vehicle control to the reaction wells.
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a
 defined period to allow the kinase reaction to proceed.
- Reaction Termination: Stop the reaction, often by adding a solution containing EDTA.
- Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as the ADP-Glo[™] Kinase Assay which measures ADP production, or by Western blotting using a phospho-specific antibody for the substrate.
- Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Cell-Based NF-kB Reporter Assay

This protocol outlines a method to measure the effect of (5Z)-7-Oxozeaenol on NF-κB activation in a cellular context.

Methodology:

- Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with a
 reporter plasmid containing the firefly luciferase gene under the control of an NF-κB
 response element. A control plasmid (e.g., Renilla luciferase) is often co-transfected for
 normalization.
- Compound Treatment: Treat the transfected cells with various concentrations of (5Z)-7 Oxozeaenol for a specific duration.
- Stimulation: Induce NF- κ B activation by treating the cells with a stimulant such as IL-1 or TNF- α .



- Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.
 Calculate the percentage of inhibition of NF-κB activity for each concentration of (5Z)-7-Oxozeaenol and determine the IC₅₀ value.

Conclusion

(5Z)-7-Oxozeaenol is a well-characterized, potent, and irreversible inhibitor of TAK1. Its structural features, particularly the α , β -unsaturated ketone, are key to its covalent mechanism of action. By inhibiting TAK1, it effectively blocks major inflammatory and cell survival pathways, making it a valuable tool for research in inflammation and oncology. In contrast, the **(5E)-7-Oxozeaenol** isomer remains largely uncharacterized in the scientific literature, with available data suggesting it is a much less potent biological agent. Further research would be necessary to fully elucidate the structural and functional properties of the (5E) isomer.

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